[2-(1H-indol-3-yl)ethyl](3-pyridinylmethyl)amine hydrobromide
Overview
Description
2-(1H-indol-3-yl)ethylamine hydrobromide is a chemical compound with the molecular formula C16H17N3·HBr. It is a salt formed from the combination of 2-(1H-indol-3-yl)ethylamine and hydrobromic acid. This compound is characterized by the presence of an indole ring and a pyridine ring, which are both important structures in organic chemistry due to their biological activity and synthetic versatility .
Preparation Methods
The synthesis of 2-(1H-indol-3-yl)ethylamine hydrobromide typically involves the reaction of [2-(1H-indol-3-yl)ethyl]amine with 3-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(1H-indol-3-yl)ethylamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the pyridine ring.
Scientific Research Applications
2-(1H-indol-3-yl)ethylamine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing indole and pyridine rings.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)ethylamine hydrobromide involves its interaction with specific molecular targets in biological systems. The indole and pyridine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-(1H-indol-3-yl)ethylamine hydrobromide include:
[2-(1H-indol-3-yl)ethyl]amine: Lacks the pyridine ring, making it less versatile in terms of biological activity.
[3-(1H-indol-3-yl)propyl]amine: Similar structure but with a different alkyl chain length, affecting its reactivity and biological properties.
2-(1H-indol-3-yl)ethylamine: Contains a pyridine ring at a different position, leading to different chemical and biological behaviors.
These comparisons highlight the unique combination of indole and pyridine rings in 2-(1H-indol-3-yl)ethylamine hydrobromide, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.BrH/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13;/h1-6,8,10,12,18-19H,7,9,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYBKJCKRWTMLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-22-4 | |
Record name | 1H-Indole-3-ethanamine, N-(3-pyridinylmethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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